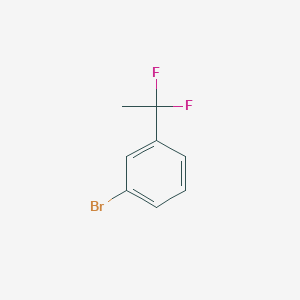

1-Bromo-3-(1,1-difluoroethyl)benzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-(1,1-difluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-8(10,11)6-3-2-4-7(9)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJAJYPBNUFMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623706 | |

| Record name | 1-Bromo-3-(1,1-difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445303-70-8 | |

| Record name | 1-Bromo-3-(1,1-difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-3-(1,1-DIFLUOROETHYL)BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-(1,1-difluoroethyl)benzene

CAS Number: 445303-70-8

This technical guide provides a comprehensive overview of 1-Bromo-3-(1,1-difluoroethyl)benzene, a key fluorinated aromatic intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details the compound's physicochemical properties, a plausible synthetic pathway with detailed experimental protocols, and its potential applications in modern organic synthesis.

Chemical and Physical Properties

This compound is a liquid at room temperature. The incorporation of a difluoroethyl group offers unique steric and electronic properties, making it a valuable building block in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1]

| Property | Value | Reference(s) |

| CAS Number | 445303-70-8 | [1][2] |

| Molecular Formula | C₈H₇BrF₂ | [1][2] |

| Molecular Weight | 221.04 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.500 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.504 | [1] |

| Flash Point | 87.8 °C (190.0 °F) - closed cup | [1] |

| SMILES String | CC(F)(F)c1cccc(Br)c1 | [1] |

| InChI Key | NCJAJYPBNUFMQK-UHFFFAOYSA-N | [1] |

Synthesis Pathway and Experimental Protocols

A plausible and efficient synthetic route to this compound involves a two-step process starting from acetophenone: (1) bromination to yield 3'-bromoacetophenone, and (2) subsequent deoxofluorination of the ketone to the geminal difluoride.

Experimental Protocol: Synthesis of 3'-Bromoacetophenone (Precursor)

This protocol is adapted from a standard procedure for the nuclear halogenation of acetophenone.[3]

Materials:

-

Acetophenone

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Bromine (Br₂)

-

Hydrochloric Acid (conc.)

-

Ice

-

Ether

Procedure:

-

A mixture of acetophenone (1.0 mole) and anhydrous aluminum chloride (2.2 moles) is prepared in a suitable reaction vessel.

-

The mixture is heated to 60-70°C to form a molten complex.

-

Bromine (0.8 moles) is added dropwise to the well-stirred molten mixture over a period of approximately 40 minutes.[3]

-

After the addition is complete, the mixture is stirred at 80-85°C for 1 hour.

-

The resulting complex is cooled and then carefully added in portions to a stirred mixture of ice (1.3 L) and concentrated hydrochloric acid (100 mL).

-

The product is extracted with ether. The organic layer is washed, dried, and the solvent is removed by distillation.

-

The crude 3'-bromoacetophenone is purified by vacuum distillation.[3]

Experimental Protocol: Deoxofluorination to this compound

This protocol is a general procedure for the conversion of a ketone to a gem-difluoride using a modern fluorinating agent like Deoxofluor, which is known to be more thermally stable than DAST.[4][5]

Materials:

-

3'-Bromoacetophenone

-

Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3'-bromoacetophenone (1 eq.) in anhydrous dichloromethane (20 volumes) in a dry flask under a nitrogen atmosphere, cool the solution to 0°C.

-

Add Deoxofluor (2-3 eq.) dropwise to the solution while maintaining the temperature at 0°C.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃.

-

Extract the product with dichloromethane (2x).

-

Combine the organic layers, wash successively with water and brine, then dry over anhydrous Na₂SO₄.[4]

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

The final product, this compound, can be purified by silica gel column chromatography.

Applications in Drug Development and Organic Synthesis

The unique substitution pattern of this compound makes it a highly valuable building block in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[6] The bromine atom serves as a versatile handle for various cross-coupling reactions, while the difluoroethyl-substituted phenyl ring can be incorporated to modulate the biological activity and pharmacokinetic properties of a lead compound.

Suzuki-Miyaura Cross-Coupling

A primary application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds with various boronic acids or esters.[7][8] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds.

Representative Protocol: Suzuki Coupling

This is a general protocol for the Suzuki coupling of an aryl bromide.[5][9]

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 eq.)

-

Toluene, Ethanol, Water (as a solvent mixture)

Procedure:

-

In a dry round-bottom flask, combine this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water.

-

Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.[5]

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

The filtrate is washed, dried, and concentrated. The resulting biaryl product can be purified by column chromatography or recrystallization.

Spectral Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm): Complex multiplet pattern for the 4 aromatic protons. Aliphatic region (δ ~2.0 ppm): A triplet for the methyl (CH₃) protons, split by the two adjacent fluorine atoms (JHF coupling). |

| ¹³C NMR | Aromatic region (δ 120-150 ppm): Signals for the 6 aromatic carbons, with the carbon attached to the bromine atom being the most downfield. Aliphatic region: A quartet for the methyl carbon due to C-F coupling, and a triplet for the quaternary carbon attached to the two fluorine atoms. |

| ¹⁹F NMR | A single signal (quartet) is expected, as the two fluorine atoms are chemically equivalent, split by the three protons of the methyl group. |

| IR Spectroscopy | Aromatic C-H stretch: ~3100-3000 cm⁻¹. C-F stretch: Strong absorptions in the 1100-1000 cm⁻¹ region. C-Br stretch: Typically in the 600-500 cm⁻¹ region. Aromatic C=C stretch: Peaks around 1600 and 1475 cm⁻¹.[12] |

| Mass Spectrometry | The molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 220 and 222. |

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.

| Hazard Information | GHS Classification | Precautionary Statements |

| Signal Word | Warning | P273: Avoid release to the environment. |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long lasting effects. | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage Class | 10 - Combustible liquids | Store in a cool, dry, well-ventilated area away from incompatible substances. |

This information is based on data available for this compound from chemical suppliers.[1]

References

- 1. 1-溴-4-(1,1-二氟乙基)苯 | 1-Bromo-4-(1,1-difluoroethyl)benzen | 1000994-95-5 - 乐研试剂 [leyan.com]

- 2. 1629281-47-5 1-Bromo-3-(1,1-difluoroethyl)-5-(trifluoromethyl)benzene AKSci 8061FD [aksci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. 1-Bromo-3,5-difluorobenzene [webbook.nist.gov]

- 11. 1-Bromo-3,5-difluorobenzene | C6H3BrF2 | CID 136313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Bromo-3-(1,1-difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and analytical protocols for 1-Bromo-3-(1,1-difluoroethyl)benzene, a key intermediate in pharmaceutical and agrochemical research. This document is intended to serve as a valuable resource for scientists and professionals engaged in drug development and organic synthesis.

Physicochemical Properties

This compound is a halogenated aromatic compound with the chemical formula C₈H₇BrF₂. Its molecular structure, featuring a bromine atom and a difluoroethyl group on a benzene ring, makes it a versatile building block in organic synthesis. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Weight | 221.04 g/mol | [1][2][3] |

| CAS Number | 445303-70-8 | [1][2][3] |

| Empirical Formula | C₈H₇BrF₂ | [1] |

| Density | 1.500 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.504 | [1] |

| Form | Liquid | [1] |

| Assay | 95% | [1] |

Synthetic Protocols

The synthesis of this compound can be approached through various synthetic routes. Below are detailed experimental protocols for plausible synthetic pathways.

Method 1: Fluorination of a Ketone Precursor (Illustrative)

This protocol is adapted from the synthesis of similar gem-difluoro compounds and illustrates a common strategy for introducing the 1,1-difluoroethyl group.

Reaction Scheme:

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-(1,1-difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Bromo-3-(1,1-difluoroethyl)benzene, a compound of interest in synthetic chemistry and drug discovery. The information is presented to facilitate its use in research and development, with a focus on clarity, accuracy, and practical application.

Core Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₈H₇BrF₂.[1] At room temperature, it exists as a liquid.[1] The following table summarizes its key physical properties.

| Physical Property | Value | Notes |

| Molecular Weight | 221.04 g/mol | |

| Appearance | Liquid | At 25 °C |

| Density | 1.500 g/mL at 25 °C | |

| Boiling Point | 65 °C at 5 mmHg[2] | Boiling point is pressure-dependent. |

| 78 °C at 9 Torr | ||

| Melting Point | Data not available | As a liquid at room temperature, the melting point is below 25 °C. |

| Refractive Index | n20/D 1.504 | Measured at 20 °C using the sodium D-line. |

| CAS Number | 445303-70-8 |

Experimental Protocols

Detailed experimental methodologies for the determination of the key physical properties of liquid compounds like this compound are outlined below. These are generalized protocols and may be adapted based on available equipment and sample quantity.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination method is suitable.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating oil (e.g., mineral oil)

-

Sample of this compound

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing heating oil.

-

The Thiele tube is gently heated. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.

-

As the temperature rises, the liquid's vapor will replace the air in the capillary tube, leading to a more rapid and continuous stream of bubbles.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point at that atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or by simply measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and a balance

-

Analytical balance

-

Sample of this compound

-

Constant temperature bath (optional but recommended for high accuracy)

Procedure (using a pycnometer):

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

-

The filled pycnometer is weighed to determine its mass (m₂).

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and its mass is determined (m₃).

-

The volume of the pycnometer (V) is calculated using the mass of the reference liquid and its known density.

-

The density of the sample is then calculated using the formula: Density = (m₂ - m₁) / V.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property and is often used for identification and purity assessment.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Sample of this compound

-

Dropper or pipette

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of the sample are placed on the surface of the measuring prism using a clean dropper.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected and are ultimately determined by its molecular structure. The following diagram illustrates the logical flow from molecular structure to the macroscopic physical properties discussed.

Caption: Logical flow from molecular structure to physical properties.

References

1-Bromo-3-(1,1-difluoroethyl)benzene chemical structure

An In-Depth Technical Guide to 1-Bromo-3-(1,1-difluoroethyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. The document details its chemical structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its applications as a versatile building block in medicinal chemistry.

Chemical Structure and Identification

This compound is an organic compound featuring a benzene ring substituted with a bromine atom and a 1,1-difluoroethyl group at the meta position. This unique arrangement of a reactive bromine handle and a metabolically stable difluoroethyl moiety makes it a valuable intermediate in the synthesis of complex organic molecules.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

The key properties and safety information for this compound are summarized below. This data is essential for handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Identifiers | ||

| CAS Number | 445303-70-8 | [1] |

| Molecular Formula | C₈H₇BrF₂ | [1] |

| Molecular Weight | 221.04 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI Key | NCJAJYPBNUFMQK-UHFFFAOYSA-N | [1] |

| SMILES String | CC(F)(F)c1cccc(Br)c1 | [1] |

| Physical Properties | ||

| Appearance | Liquid | [1] |

| Density | 1.500 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.504 | [1] |

| Flash Point | 87.8 °C (190.0 °F) - closed cup | [1] |

| Safety Information | ||

| Signal Word | Warning | [1] |

| Hazard Statements | H315, H319, H335, H411 | [1] |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Aquatic Chronic 2 | [1] |

| Target Organs | Respiratory system | [1] |

Synthesis Experimental Protocol

Proposed Reaction:

3'-Bromoacetophenone → this compound

Detailed Methodology:

Materials:

-

3'-Bromoacetophenone (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3'-Bromoacetophenone (1.0 eq) dissolved in anhydrous dichloromethane (DCM, approx. 0.5 M). Cool the solution to 0 °C in an ice bath.

-

Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) (2.0 eq) dropwise to the stirred solution over 30 minutes. Caution: DAST is toxic and reacts violently with water. This step must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Upon completion, carefully and slowly quench the reaction by pouring the mixture into a beaker of ice containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess reagent.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Caption: Proposed workflow for the synthesis of the target compound.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block for the synthesis of potential drug candidates. Its utility stems from the distinct properties of its two key functional groups.

-

The Bromine Atom: The bromine atom is a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.[3][4] These reactions are fundamental in modern medicinal chemistry for constructing complex molecular scaffolds by forming new carbon-carbon and carbon-heteroatom bonds.[5]

-

The 1,1-Difluoroethyl Group: The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties.[6] The difluoroethyl moiety can:

-

Increase Metabolic Stability: The carbon-fluorine bond is very strong, making the group resistant to metabolic degradation by enzymes like Cytochrome P450, which can increase the drug's half-life.[3]

-

Modulate Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and enhance bioavailability.[7]

-

Tune Receptor Binding: The strong electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger and more specific interactions with biological targets.[6]

-

This combination allows medicinal chemists to use this compound as a fragment to introduce a metabolically stable, lipophilic group onto a core structure, which is then further elaborated using the bromine atom as a point of diversification.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-(1,1-difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 1-Bromo-3-(1,1-difluoroethyl)benzene, a compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 3'-bromoacetophenone, followed by its geminal difluorination to yield the target molecule. This document details the experimental protocols, presents available quantitative data, and includes visualizations of the synthetic pathway and experimental workflow.

Synthesis Overview

The synthesis of this compound is achieved through the following two-step sequence:

-

Synthesis of 3'-Bromoacetophenone: The key intermediate, 3'-bromoacetophenone, is synthesized from 3-aminoacetophenone via a Sandmeyer reaction. This method is preferred over the direct Friedel-Crafts acylation of bromobenzene to avoid the formation of the undesired para isomer.

-

Geminal Difluorination: The carbonyl group of 3'-bromoacetophenone is then converted to a difluoromethyl group using a deoxofluorinating agent, such as Deoxo-Fluor®, to afford the final product.

Experimental Protocols

Step 1: Synthesis of 3'-Bromoacetophenone

This procedure is adapted from established methods for the Sandmeyer reaction.[1]

Materials:

-

3-Aminoacetophenone

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Benzene

-

Water (H₂O)

Procedure:

-

In a suitable reaction vessel, a solution of 3-aminoacetophenone (23 g) in a mixture of 48% hydrobromic acid (80 mL) and water (80 mL) is prepared and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (12.2 g) in water (30 mL) is added dropwise to the stirred mixture while maintaining the temperature between 0-8 °C. After the addition is complete, the reaction is stirred for an additional 30 minutes.

-

The resulting diazonium salt solution is then added to a cold solution of copper(I) bromide (27.5 g) in 48% hydrobromic acid (50 mL).

-

The mixture is heated to 50-65 °C and stirred vigorously for 2-3 hours.

-

After cooling to room temperature, the solid and aqueous layers are separated. The oily organic layer is collected.

-

The crude product is washed with water until the aqueous layer is neutral.

-

The oily product is subjected to steam distillation.

-

The distillate is extracted with benzene, and the combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to yield 3'-bromoacetophenone.

Step 2: Synthesis of this compound

This is a general procedure for the geminal difluorination of aromatic ketones using Deoxo-Fluor® and has been adapted for 3'-bromoacetophenone.

Materials:

-

3'-Bromoacetophenone

-

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 3'-bromoacetophenone in anhydrous dichloromethane is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

Deoxo-Fluor® (approximately 1.5-2.0 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation

Quantitative Data for 3'-Bromoacetophenone

| Parameter | Value | Reference |

| Yield | 95.2% | [1] |

| Purity | 99.6% | [1] |

| Boiling Point | 117-122 °C at 2.3 kPa | [1] |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.07 (t, J=1.7Hz, 1H), 7.86 (d, J=7.8Hz, 1H), 7.72-7.64 (m, 1H), 7.34 (t, J=7.9Hz, 1H), 2.58 (s, 3H) | [2] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 196.6, 138.7, 135.9, 131.3, 130.2, 126.8, 122.9, 26.6 | [2] |

Quantitative Data for this compound

No experimental yield or detailed spectroscopic data from a synthetic preparation was found in the cited literature. The following data is from a commercial source.

| Parameter | Value | Reference |

| CAS Number | 445303-70-8 | |

| Molecular Formula | C₈H₇BrF₂ | |

| Molecular Weight | 221.04 g/mol | |

| Form | Liquid | |

| Density | 1.500 g/mL at 25 °C | |

| Refractive Index | n20/D 1.504 | |

| Boiling Point | Not available | |

| ¹H NMR | Not available | |

| ¹³C NMR | Not available | |

| Mass Spectrum | Not available |

Visualizations

Synthesis Route

Caption: Overall synthesis route for this compound.

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-3-(1,1-difluoroethyl)benzene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Bromo-3-(1,1-difluoroethyl)benzene. Due to the limited availability of specific experimental data in public databases, this document outlines the predicted spectroscopic features based on the compound's structure and data from analogous molecules. It also includes detailed, generalized experimental protocols for the key spectroscopic techniques required for the analysis of such compounds, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. A procedural workflow for spectroscopic analysis is also presented.

Introduction

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of bromine and a difluoroethyl group on the benzene ring imparts unique electronic and steric properties, making it a valuable building block in organic synthesis. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound. This guide aims to provide researchers with the foundational knowledge for its spectroscopic analysis.

Physicochemical Properties

While detailed spectroscopic data is scarce, some fundamental physicochemical properties have been reported.

| Property | Value |

| Molecular Formula | C₈H₇BrF₂ |

| Molecular Weight | 221.04 g/mol |

| CAS Number | 445303-70-8 |

| Appearance | Liquid |

Predicted Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound based on its chemical structure and known spectroscopic trends for similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic and aliphatic regions.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.6-7.8 | m | 2H | Aromatic protons ortho and para to the bromine atom |

| ~7.3-7.5 | m | 2H | Aromatic protons ortho and meta to the difluoroethyl group |

| ~2.0 | t | 3H | Methyl protons of the difluoroethyl group |

Note: The multiplicity of the methyl protons is predicted as a triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. Aromatic carbons typically resonate between 120-150 ppm.[1]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~140-145 | C-CF₂ |

| ~130-135 | C-Br |

| ~125-130 | Aromatic CH |

| ~120-125 | C-CF₂ (quartet due to C-F coupling) |

| ~25-30 | CH₃ (triplet due to C-F coupling) |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. The chemical shifts are typically referenced to CFCl₃.[2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -80 to -100 | q | CF₂ |

Note: The multiplicity is predicted as a quartet due to coupling with the three methyl protons.

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

| m/z | Interpretation |

| 220/222 | Molecular ion peak (M⁺) showing the characteristic 1:1 isotopic pattern of bromine (⁷⁹Br/⁸¹Br) |

| 205/207 | [M-CH₃]⁺ |

| 141 | [M-Br]⁺ |

| 121 | [M-Br-HF]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the aromatic ring and the C-F bonds.

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1200-1000 | C-F stretch |

| 800-600 | C-Br stretch |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is completely dissolved. If any solid particles are present, filter the solution through a pipette with a small plug of glass wool.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition : Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[3]

-

Ionization : Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules.[4] In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.[5]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[4]

-

Detection : A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : Place a drop of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).[6] Place a second salt plate on top to create a thin liquid film.[6][7]

-

Background Spectrum : Run a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum : Place the salt plates with the sample in the instrument's sample holder and acquire the IR spectrum.[8]

-

Data Analysis : The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: A generalized workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of a chemical compound.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of this compound. While experimental spectra for this specific compound are not widely available, the predicted data and generalized experimental protocols herein offer a solid foundation for researchers. The application of NMR, MS, and IR spectroscopy, as outlined, is essential for the unambiguous structural confirmation and purity assessment of this and other novel chemical entities in drug discovery and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. colorado.edu [colorado.edu]

- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. homework.study.com [homework.study.com]

- 8. ursinus.edu [ursinus.edu]

An In-depth Technical Guide on the NMR Data of 1-Bromo-3-(1,1-difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(1,1-difluoroethyl)benzene is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of the 1,1-difluoroethyl group can significantly alter the physicochemical properties of the parent bromobenzene molecule, influencing its lipophilicity, metabolic stability, and conformational preferences. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel molecules. This guide provides a comprehensive overview of the expected NMR data for this compound and details the experimental protocols for acquiring such data.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on standard NMR principles and data from analogous brominated and fluorinated aromatic compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.7 | Singlet (or narrow triplet due to long-range coupling) | - |

| H-4 | ~7.6 | Doublet of doublets | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |

| H-5 | ~7.4 | Triplet | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 |

| H-6 | ~7.6 | Doublet of doublets | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5 |

| -CH₃ | ~2.0 | Triplet | J(H-F) ≈ 18-20 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-1 | ~122 | Singlet | - |

| C-2 | ~133 | Singlet | - |

| C-3 | ~145 | Triplet | J(C-F) ≈ 25-30 |

| C-4 | ~130 | Singlet | - |

| C-5 | ~131 | Singlet | - |

| C-6 | ~128 | Singlet | - |

| -C(F₂)CH₃ | ~124 | Triplet | J(C-F) ≈ 240-250 |

| -CH₃ | ~24 | Triplet | J(C-F) ≈ 25-30 |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -C(F₂)CH₃ | -90 to -110 | Quartet | J(F-H) ≈ 18-20 |

Experimental Protocols

The following section details the standard experimental procedures for acquiring high-quality ¹H, ¹³C, and ¹⁹F NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1]

-

Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1] Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The solution height should be approximately 4-5 cm.[1]

-

Filtration (if necessary) : If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube.

-

Capping and Cleaning : Cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.

NMR Instrument Setup and Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking and Shimming : Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

-

¹H NMR Acquisition :

-

Pulse Sequence : A standard single-pulse experiment is typically used.

-

Spectral Width : Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Number of Scans : For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

Relaxation Delay : A relaxation delay of 1-2 seconds between scans is generally adequate.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width : Set a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Number of Scans : Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended.

-

-

¹⁹F NMR Acquisition :

-

Pulse Sequence : A standard single-pulse experiment is used. ¹⁹F is a high-sensitivity nucleus, so acquisition times are relatively short.

-

Spectral Width : A wide spectral width is necessary due to the large chemical shift range of fluorine (e.g., +50 to -250 ppm).

-

Number of Scans : Typically, 16 to 64 scans are sufficient.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is appropriate.

-

Data Processing and Analysis Workflow

The process of obtaining and interpreting NMR data follows a logical workflow, from sample preparation to final spectral analysis.

Caption: A flowchart illustrating the key stages involved in NMR spectroscopy, from preparing the sample to the final structural interpretation of the spectra.

Conclusion

While experimental NMR data for this compound is not currently available in public databases, this guide provides a robust framework for its prediction and acquisition. The detailed experimental protocols and the workflow diagram offer a practical guide for researchers engaged in the synthesis and characterization of this and other novel fluorinated molecules. The predicted data serves as a valuable benchmark for the verification of the compound's structure upon successful synthesis. The application of these methodologies will be crucial for advancing research in fields that utilize such specialized chemical entities.

References

1-Bromo-3-(1,1-difluoroethyl)benzene mass spectrometry

An In-depth Technical Guide to the Mass Spectrometry of 1-Bromo-3-(1,1-difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electron ionization (EI) mass spectrometry of this compound. In the absence of publicly available experimental data for this specific compound, this document outlines the theoretical fragmentation pathways based on established principles of mass spectrometry and data from structurally analogous compounds. This guide is intended to assist researchers in identifying and characterizing this molecule and similar chemical structures.

Predicted Mass Spectrometry Data

The electron ionization mass spectrum of this compound is predicted to exhibit a characteristic fragmentation pattern dominated by cleavages related to the bromo and difluoroethyl substituents. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in distinctive M+2 isotope patterns for all bromine-containing fragments.

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms. The relative abundances are qualitative predictions based on ion stability.

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Ion Structure | Fragmentation Step | Predicted Relative Abundance |

| 220 | 222 | [C₈H₇BrF₂]⁺• | Molecular Ion (M⁺•) | High |

| 205 | 207 | [C₇H₄BrF₂]⁺ | Loss of •CH₃ (Benzylic cleavage) | Medium |

| 141 | - | [C₈H₇F₂]⁺ | Loss of •Br | High |

| 121 | - | [C₇H₄F₂]⁺ | Loss of •Br and •CH₃ | Medium |

| 77 | - | [C₆H₅]⁺ | Loss of Br and C₂H₂F₂ | Low |

| 76 | - | [C₆H₄]⁺• | Loss of H from Phenyl Cation | Low |

| 51 | - | [C₄H₃]⁺ | Fragmentation of the benzene ring | Low |

Proposed Fragmentation Pathways

Under electron ionization (typically at 70 eV), this compound is expected to undergo several key fragmentation reactions:

-

Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion (M⁺•) at m/z 220 and 222. Aromatic systems generally produce a stable molecular ion, so this peak is expected to be prominent.[1]

-

Benzylic Cleavage: The bond beta to the aromatic ring is susceptible to cleavage. In this case, the loss of a methyl radical (•CH₃) from the 1,1-difluoroethyl group is a likely fragmentation pathway, leading to the formation of a resonance-stabilized cation at m/z 205 and 207. This is a common fragmentation pattern for alkyl-substituted benzenes.[2][3][4]

-

Loss of Bromine: The carbon-bromine bond is relatively weak and prone to cleavage, resulting in the loss of a bromine radical (•Br). This would lead to a significant peak at m/z 141, corresponding to the [C₈H₇F₂]⁺ ion.

-

Secondary Fragmentations: The ion at m/z 141 can undergo further fragmentation, such as the loss of a methyl group to form an ion at m/z 121.

-

Aromatic Ring Fragmentation: At lower mass-to-charge ratios, fragments characteristic of the benzene ring itself are expected, such as the phenyl cation at m/z 77 and the benzyne radical cation at m/z 76.[5]

The following diagram illustrates the proposed primary fragmentation pathways:

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized experimental protocol for the analysis of this compound using GC-MS with electron ionization.

3.1. Sample Preparation

-

Dissolve a pure sample of this compound in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.

-

If analyzing a complex matrix, appropriate sample extraction and clean-up procedures (e.g., liquid-liquid extraction or solid-phase extraction) should be employed.

3.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 50:1 for higher concentrations.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 350.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

The following diagram illustrates the general workflow for this experimental protocol:

References

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-3-(1,1-difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the stability and storage of 1-Bromo-3-(1,1-difluoroethyl)benzene (CAS No. 445303-70-8), a key intermediate in various synthetic applications, particularly within the pharmaceutical and agrochemical industries. Proper handling and storage of this compound are crucial for maintaining its chemical integrity and ensuring laboratory safety.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. Its key physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference(s) |

| CAS Number | 445303-70-8 | [1][2] |

| Molecular Formula | C₈H₇BrF₂ | [1] |

| Molecular Weight | 221.04 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Form | Liquid | [1] |

| Density | 1.500 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.504 | [1] |

| Flash Point | 87.8 °C (190.0 °F) - closed cup | [1] |

| Boiling Point | Not explicitly available for this isomer | |

| Storage Class | 10 - Combustible liquids | [1] |

Stability Profile

Under recommended storage conditions, this compound is a stable compound. However, it is susceptible to degradation under certain conditions.

Thermal Stability:

-

The compound is a combustible liquid and may decompose upon heating.[1][3]

-

Containers may explode when heated.[3]

Incompatible Materials:

-

Strong oxidizing agents: Contact with strong oxidizing agents should be avoided as it can lead to vigorous reactions.[3][4]

Hazardous Decomposition Products:

-

Upon combustion, this compound may produce hazardous substances including:

Recommended Storage and Handling Protocols

Adherence to proper storage and handling protocols is paramount to preserve the quality of this compound and to ensure a safe laboratory environment.

Storage Conditions

-

General Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

-

Temperature: For long-term storage, refrigeration is recommended.[5] Some similar compounds are stored at 2-8°C.[6]

-

Inert Atmosphere: For sensitive applications or long-term storage, storing under an inert gas like nitrogen or argon is advisable to prevent potential degradation from atmospheric components.[5]

-

Location: Keep away from heat, sparks, open flames, and other ignition sources.[3][4][5] Store in a designated flammables area.[7]

-

Container: Keep the container upright to prevent leakage.[5]

Handling Procedures

-

Ventilation: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Safe Handling Practices:

Experimental Protocols

Detailed experimental studies on the stability of this compound are not widely available in the public domain. However, a general protocol for assessing the stability of a chemical compound would involve:

-

Sample Preparation: Aliquot the compound into several sealed vials under an inert atmosphere.

-

Condition Exposure: Store the vials under a matrix of conditions, such as:

-

Elevated temperatures (e.g., 40°C, 60°C).

-

Exposure to UV light.

-

High humidity.

-

In the presence of potential contaminants (e.g., acids, bases, oxidizing agents).

-

-

Time-Point Analysis: At specified time intervals, remove a vial from each condition.

-

Purity Assessment: Analyze the purity of the sample using techniques like HPLC, GC-MS, or NMR to quantify the parent compound and identify any degradation products.

-

Data Analysis: Plot the concentration of the parent compound over time for each condition to determine the degradation rate and shelf-life.

Signaling Pathways and Biological Activity

Information regarding the interaction of this compound with specific biological signaling pathways is not publicly available. As a chemical intermediate, it is primarily used in the synthesis of more complex molecules, and its own biological activity has likely not been extensively characterized. The introduction of the difluoroethyl group is, however, a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity of the final drug candidate.[10]

Visualized Workflows and Pathways

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Storage Decision Logic

Caption: Decision logic for the appropriate storage of the compound.

Potential Decomposition Pathways

Caption: Potential hazardous decomposition products under high heat.

References

- 1. 1-溴-3-(1,1-二氟乙基)苯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Bromo-3-(1,1-difluoro-ethyl)-benzene (1 x 1 g) | Reagentia [reagentia.eu]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-Bromo-3,5-difluorobenzene CAS#: 461-96-1 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-3-(1,1-difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Bromo-3-(1,1-difluoroethyl)benzene (CAS No. 445303-70-8). The content herein is intended to furnish researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory setting. Due to the limited availability of in-depth toxicological and reactivity data for this specific compound, information from structurally similar compounds and general principles for handling halogenated aromatic compounds are included to provide a thorough safety assessment.

Chemical and Physical Properties

This compound is a halogenated aromatic compound with the molecular formula C₈H₇BrF₂. Its properties make it a useful intermediate in organic synthesis. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrF₂ | |

| Molecular Weight | 221.04 g/mol | |

| CAS Number | 445303-70-8 | |

| Appearance | Liquid | |

| Density | 1.500 g/L at 25 °C | |

| Refractive Index | n20/D 1.504 | |

| Flash Point | 87.8 °C (190.0 °F) - closed cup |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects |

Signal Word: Warning

Hazard Pictograms:

Toxicological Information

-

Acute Toxicity: While no specific LD50 data is available for this compound, related compounds suggest it may be harmful if swallowed.[1]

-

Skin and Eye Irritation: The compound is classified as a skin and eye irritant. Direct contact should be avoided.

-

Respiratory Irritation: It may cause respiratory irritation upon inhalation of its vapors or mists.

-

Chronic Exposure: Data on the effects of chronic exposure are not available. For benzene and some of its derivatives, chronic exposure can lead to severe health effects, including carcinogenicity and genotoxicity.[2][3][4][5] Although this compound does not have the same structure as benzene, caution should be exercised to minimize long-term exposure.

-

Carcinogenicity and Genotoxicity: There is no specific data to classify this compound as a carcinogen or mutagen. However, benzene itself is a known human carcinogen and clastogen.[6][4]

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure that gloves are inspected prior to use and are compatible with the substance.

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If the concentration in the air is expected to exceed exposure limits, a NIOSH-approved respirator should be worn.

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of halogenated aromatic compounds.

Caption: A generalized workflow for the safe handling of halogenated aromatic compounds.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store away from incompatible materials such as strong oxidizing agents.[7]

Reactivity Profile

-

Incompatible Materials: Strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[8]

-

Reactivity with Metals: As a brominated aromatic compound, it can undergo reactions with reactive metals to form organometallic reagents, such as Grignard reagents. These reactions are often exothermic and should be performed under controlled conditions with anhydrous solvents and an inert atmosphere.

Experimental Protocols

Detailed experimental protocols using this compound are not widely published. The following are representative protocols for common reactions involving similar aryl bromides. These should be adapted with caution and appropriate risk assessment.

Representative Protocol: Grignard Reagent Formation

Grignard reagents are highly reactive and sensitive to air and moisture. All glassware should be oven-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

Procedure:

-

Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine.

-

Dissolve this compound in anhydrous ether/THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction may need to be initiated by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting Grignard reagent is a gray to brown solution.

Safety Considerations:

-

The reaction is exothermic and can become vigorous.

-

Grignard reagents are pyrophoric and will ignite on contact with air.

The following diagram outlines the logical steps for a Grignard reaction.

Caption: A simplified workflow for the preparation of a Grignard reagent.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.

Materials:

-

This compound

-

An appropriate boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF, with water)

Procedure:

-

To a reaction flask, add this compound, the boronic acid/ester, and the base.

-

Purge the flask with an inert gas (e.g., argon) for 10-15 minutes.

-

Add the solvent and degas the mixture by bubbling the inert gas through it for another 10-15 minutes.

-

Add the palladium catalyst under a counterflow of the inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Safety Considerations:

-

Palladium catalysts can be pyrophoric.

-

Some solvents used are flammable and have their own health hazards.

-

The reaction should be carried out in a well-ventilated fume hood.

The following diagram illustrates the key steps in a Suzuki-Miyaura cross-coupling reaction.

Caption: A general workflow for a Suzuki-Miyaura cross-coupling reaction.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[1][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air. In a fire, hazardous decomposition products such as carbon oxides, hydrogen bromide, and hydrogen fluoride may be produced.[8]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste.

-

Waste Segregation: Collect halogenated organic waste separately from non-halogenated waste.

-

Container: Use a designated, properly labeled, and sealed container for halogenated waste.

-

Disposal Route: Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment before use. Always prioritize safety and adhere to established laboratory safety protocols.

References

- 1. fishersci.com [fishersci.com]

- 2. Genotoxicity of benzene and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carcinogenicity of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzene-induced genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzene - Proposition 65 Warnings Website [p65warnings.ca.gov]

- 6. gov.uk [gov.uk]

- 7. fishersci.com [fishersci.com]

- 8. web.mit.edu [web.mit.edu]

- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. ehs.umich.edu [ehs.umich.edu]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-3-(1,1-difluoroethyl)benzene with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 1-bromo-3-(1,1-difluoroethyl)benzene with a variety of arylboronic acids. The difluoroethyl moiety is of significant interest in medicinal chemistry, often serving as a bioisosteric replacement for other functional groups to enhance metabolic stability, lipophilicity, and binding affinity. The Suzuki coupling provides a powerful and versatile method for the synthesis of novel biaryl compounds containing this important structural motif.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[2] The synthesis of 3-(1,1-difluoroethyl)-1,1'-biphenyl derivatives is of particular importance in drug discovery, as these structures can be key intermediates for pharmacologically active molecules.

Reaction Principle

The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst which can re-enter the catalytic cycle.

Data Presentation

Table 1: Catalyst and Ligand Screening for the Coupling of this compound with Phenylboronic Acid

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | Good |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | Excellent |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 10 | Excellent |

| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | t-BuOH/H₂O | 80 | 12 | Good |

Table 2: Suzuki Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 3-(1,1-Difluoroethyl)-1,1'-biphenyl | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | Excellent |

| 2 | 4-Methoxyphenylboronic acid | 3-(1,1-Difluoroethyl)-4'-methoxy-1,1'-biphenyl | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 10 | Excellent |

| 3 | 3-Thienylboronic acid | 3-(3-(1,1-Difluoroethyl)phenyl)thiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | Good |

| 4 | 4-Vinylphenylboronic acid | 3-(1,1-Difluoroethyl)-4'-vinyl-1,1'-biphenyl | Pd₂(dba)₃/XPhos | K₂CO₃ | t-BuOH/H₂O | 80 | 12 | Good |

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be optimized for each specific substrate combination.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

-

Degassed water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe. If a biphasic system is used, add the degassed water at this stage.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A typical experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for Sonogashira Coupling Involving 1-Bromo-3-(1,1-difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This palladium-catalyzed reaction, often co-catalyzed by a copper(I) salt, is renowned for its mild reaction conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][3]

This document provides detailed application notes and protocols for the Sonogashira coupling of 1-Bromo-3-(1,1-difluoroethyl)benzene with various terminal alkynes. The 1,1-difluoroethyl moiety is an important functional group in medicinal chemistry, often introduced to modulate the physicochemical properties of drug candidates, such as metabolic stability and lipophilicity. The resulting (3-(1,1-difluoroethyl)phenyl)alkyne derivatives are versatile intermediates for the synthesis of novel bioactive molecules and chemical probes.[4][5][6]

Reaction Principle

The Sonogashira coupling of this compound proceeds via a catalytic cycle involving both palladium and copper species. The electron-withdrawing nature of the 1,1-difluoroethyl group is expected to enhance the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst. The general mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II)-aryl complex.

-

Formation of Copper Acetylide: The terminal alkyne reacts with the Cu(I) co-catalyst in the presence of a base to form a copper acetylide intermediate.

-

Transmetalation: The acetylide group is transferred from the copper to the palladium complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.

Alternatively, copper-free Sonogashira protocols have been developed and may also be applicable.[7][8]

Recommended Reaction Conditions

Based on literature precedents for Sonogashira couplings of aryl bromides bearing electron-withdrawing fluoroalkyl substituents, the following conditions are recommended as a starting point for the reaction of this compound.

Table 1: Proposed Reaction Parameters for Sonogashira Coupling of this compound

| Parameter | Recommended Condition | Notes |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) | Other palladium sources and ligands can be explored for optimization. |

| Copper Co-catalyst | CuI (2-10 mol%) | For copper-free conditions, this component is omitted. |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA), or Cs₂CO₃ | An excess of the base (2-3 equivalents) is typically used. |

| Solvent | Tetrahydrofuran (THF), Toluene, or Dimethylformamide (DMF) | The choice of solvent can influence reaction rate and yield. |

| Temperature | Room Temperature to 80 °C | Higher temperatures may be required for less reactive alkynes. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the catalyst and reagents. |

Table 2: Representative Examples with Expected Yields

The following table provides hypothetical examples for the Sonogashira coupling of this compound with various terminal alkynes, with estimated yields based on similar transformations reported in the literature.